molecular formula C9H6O2 B054546 Benzofuran-6-carbaldehyde CAS No. 123297-88-1

Benzofuran-6-carbaldehyde

Cat. No. B054546
Key on ui cas rn: 123297-88-1
M. Wt: 146.14 g/mol
InChI Key: HLSNQZQSNWFXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759334B2

Procedure details

To a solution of methyl benzofuran-6-carboxylate (1 eq.) in dry THF was added a solution of LiAlH4 (1M in THF, 1.5 eq.) at 0° C. under argon. The reaction mixture was stirred at 0° C. for 2.5 h. Water, aqueous NaOH (2N) and water were then added and the mixture was stirred at 20° C. for 30 min. The crude was passed through a pad of celite and solvent removed under reduced pressure. To a solution of the residue (1 eq.) in DCM was added MnO2 (10 eq.). The dark suspension was stirred at 20° C. for 15 h, filtered through a pad of celite and the solvent removed under reduced pressure to afford benzofuran-6-carboxaldehyde which was used as such without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[C:7]([C:10](OC)=[O:11])[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1.C(Cl)Cl.O=[Mn]=O>[O:1]1[C:5]2[CH:6]=[C:7]([CH:10]=[O:11])[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1C=C(C=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
STIRRING
Type
STIRRING
Details
The dark suspension was stirred at 20° C. for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O1C=CC2=C1C=C(C=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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